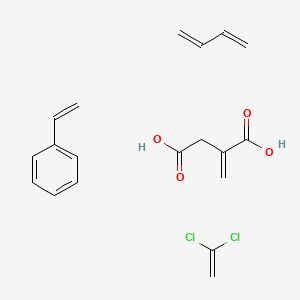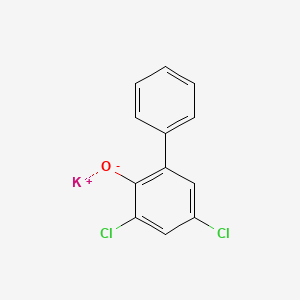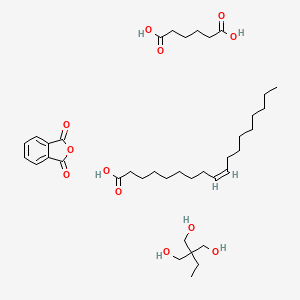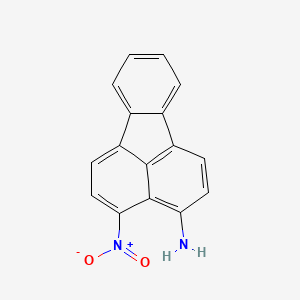
CID 71444832
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71444832, also known as Brivaracetam, is a chemical compound used primarily as an anticonvulsant in the treatment of epilepsy. It is a derivative of levetiracetam and is known for its high affinity for synaptic vesicle protein 2A (SV2A) in the brain, which is believed to contribute to its antiepileptic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brivaracetam involves several steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidone ring and the introduction of the butyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Brivaracetam follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the final product meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
Brivaracetam undergoes various chemical reactions, including:
Oxidation: Brivaracetam can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its primary amine derivative.
Substitution: Brivaracetam can undergo nucleophilic substitution reactions, particularly at the butyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Brivaracetam N-oxide
Reduction: Brivaracetam primary amine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Brivaracetam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrolidone derivatives.
Biology: Investigated for its effects on synaptic vesicle protein 2A and its role in neurotransmitter release.
Medicine: Primarily used as an anticonvulsant for the treatment of epilepsy. It is also being studied for potential use in other neurological disorders.
Industry: Used in the development of new antiepileptic drugs and as a reference standard in pharmaceutical research.
Mécanisme D'action
Brivaracetam exerts its effects by binding to synaptic vesicle protein 2A (SV2A) in the brain. This binding is believed to modulate neurotransmitter release, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways involved are still under investigation, but it is known that SV2A plays a crucial role in synaptic vesicle exocytosis and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levetiracetam: The parent compound of Brivaracetam, also an anticonvulsant with a similar mechanism of action.
Piracetam: Another pyrrolidone derivative, primarily used as a nootropic agent.
Etiracetam: A structural analog of Levetiracetam with similar antiepileptic properties.
Uniqueness of Brivaracetam
Brivaracetam is unique due to its higher affinity for SV2A compared to Levetiracetam, which translates to greater efficacy at lower doses. Additionally, Brivaracetam has a more favorable pharmacokinetic profile, with rapid absorption and fewer drug-drug interactions, making it a preferred choice for certain patient populations.
Propriétés
Numéro CAS |
56126-79-5 |
|---|---|
Formule moléculaire |
Na2Rb |
Poids moléculaire |
131.447 g/mol |
InChI |
InChI=1S/2Na.Rb |
Clé InChI |
USLOUDZLVKSODR-UHFFFAOYSA-N |
SMILES canonique |
[Na].[Na].[Rb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)



